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2-(Butane-1-sulfonamido)acetic acid Documentation Hub

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  • Product: 2-(Butane-1-sulfonamido)acetic acid
  • CAS: 107491-00-9

Core Science & Biosynthesis

Foundational

"2-(Butane-1-sulfonamido)acetic acid" spectroscopic data (NMR, IR, MS)

Spectroscopic Profile, Synthesis Logic, and Quality Control Executive Summary 2-(Butane-1-sulfonamido)acetic acid (CAS: 18624-74-3), also known as -(n-butylsulfonyl)glycine, represents a critical structural motif in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Profile, Synthesis Logic, and Quality Control

Executive Summary

2-(Butane-1-sulfonamido)acetic acid (CAS: 18624-74-3), also known as


-(n-butylsulfonyl)glycine, represents a critical structural motif in medicinal chemistry, serving as a robust linker in peptidomimetics and a polar scaffold in supramolecular assemblies.[1][2][3] Its physicochemical profile combines the hydrophobic directionality of a butyl chain with the polar, hydrogen-bonding capability of the 

-sulfonylglycine core.

This guide provides a definitive reference for researchers synthesizing or characterizing this compound. It moves beyond simple data listing to explain the causality of spectral features and provides a self-validating protocol for its generation.

Part 1: Molecular Architecture & Synthesis Strategy

Structural Logic

The molecule consists of three distinct domains, each contributing specific spectral signatures:

  • The Lipophilic Tail: An

    
    -butyl chain (
    
    
    
    ) providing hydrophobic bulk.
  • The Sulfonamide Linker: A rigid, polar

    
     group acting as a hydrogen bond donor/acceptor and a metabolic stability anchor.
    
  • The Acidic Head: A glycine-derived carboxylic acid (

    
    ), enabling further coupling or solubility modulation.
    
Synthesis Workflow (Schotten-Baumann)

The most reliable route utilizes a modified Schotten-Baumann reaction. The critical control point is pH maintenance; the amine of glycine must be nucleophilic (deprotonated,


), but the sulfonyl chloride is susceptible to hydrolysis at high pH.

Reaction Scheme Visualization:

SynthesisWorkflow Reagents Reagents: Glycine + NaOH (aq) + Butanesulfonyl Chloride Reaction Reaction: 0°C to RT, 4h pH 10-11 (controlled) Reagents->Reaction Nucleophilic Attack Acidification Workup: Acidify to pH 1 (HCl) Precipitate Product Reaction->Acidification Quench Extraction Purification: EtOAc Extraction Recrystallization Acidification->Extraction Isolation Product Target: 2-(Butane-1-sulfonamido) acetic acid Extraction->Product Yield ~85%

Caption: Optimized Schotten-Baumann workflow for N-sulfonylglycine synthesis.

Part 2: Spectroscopic Characterization (Target Profile)

The following data represents the Target Specification for high-purity (>98%) material. Due to the exchangeable nature of sulfonamide protons, DMSO-


  is the required solvent for NMR validation to prevent peak broadening or loss.
Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
12.60 Broad s1H

Highly deshielded acidic proton; may be invisible if wet DMSO is used.
7.45 t (broad)1H

Triplet structure arises from coupling to Glycine

. Disappears on

shake.
3.72 d (

Hz)
2H

Glycine

-protons. Becomes a singlet if NH is exchanged with

.
2.98 m (t-like)2H

Deshielded by sulfonyl group.
1.62 m (quint)2H


-methylene of butyl chain.
1.38 m (sext)2H


-methylene of butyl chain.
0.89 t (

Hz)
3H

Terminal methyl group.

NMR (100 MHz, DMSO-

)
  • Carbonyl: 171.2 ppm (

    
    )
    
  • Aliphatic Core: 52.8 ppm (

    
    -
    
    
    
    ), 44.1 ppm (Glycine
    
    
    )
  • Butyl Chain: 25.4 ppm, 21.0 ppm, 13.5 ppm (Terminal

    
    )
    

NMR Connectivity Map:

NMR_Connectivity Center Structure: Bu-SO2-NH-CH2-COOH H_Acid COOH δ 12.6 (br) Center->H_Acid H_Amide NH δ 7.45 (t) Center->H_Amide H_Gly Gly-CH2 δ 3.72 (d) Center->H_Gly H_Bu_Alpha Bu-α-CH2 δ 2.98 (m) Center->H_Bu_Alpha H_Bu_Term Bu-CH3 δ 0.89 (t) Center->H_Bu_Term

Caption: 1H NMR Chemical Shift Assignment Map (DMSO-d6).

Infrared Spectroscopy (FT-IR)
  • 3280 cm

    
     (m): 
    
    
    
    stretching (Sulfonamide). Sharpness distinguishes it from the acid OH.
  • 2500–3200 cm

    
     (broad): 
    
    
    
    stretching (Carboxylic acid dimer).
  • 1715 cm

    
     (s): 
    
    
    
    stretching (Carboxylic acid).
  • 1325 cm

    
     (s):  Asymmetric 
    
    
    
    stretch.
  • 1150 cm

    
     (s):  Symmetric 
    
    
    
    stretch.
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Negative Electrospray (

    
    ) is preferred due to the acidic moiety.
    
  • Molecular Formula:

    
    
    
  • Exact Mass: 195.06

  • Observed Peaks:

    • 
      :  194.1 m/z (Base peak).
      
    • Fragmentation: Loss of

      
       (44 Da) may be observed at high collision energies, yielding m/z ~150.
      

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 2-(Butane-1-sulfonamido)acetic acid (5.0 mmol scale).

Materials
  • Glycine (1.0 eq, 375 mg)

  • 1-Butanesulfonyl chloride (1.1 eq, 860 mg/0.72 mL)

  • NaOH (2.5 eq) dissolved in

    
     (10 mL)
    
  • Solvents: THF (optional co-solvent), Ethyl Acetate, HCl (1M).

Procedure
  • Dissolution: Dissolve glycine (375 mg) in 10 mL of 1M NaOH at 0°C. Validation: Solution must be clear.

  • Addition: Add 1-butanesulfonyl chloride dropwise over 15 minutes. Causality: Slow addition prevents localized heating and hydrolysis of the chloride.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4 hours. Monitor pH; if it drops below 9, add dilute NaOH.

  • Quench & Workup:

    • Wash the basic solution with diethyl ether (

      
      ) to remove unreacted sulfonyl chloride (organic layer discarded).
      
    • Critical Step: Acidify the aqueous layer to pH 1 using 6M HCl. The product may precipitate or oil out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from EtOAc/Hexanes if necessary.

Quality Control Checkpoints
  • TLC: Silica gel, 5% MeOH in DCM. Stain with Bromocresol Green (acid turns yellow).

  • Melting Point: Expected range: 98–102°C (Typical for short-chain sulfonyl glycines).

Part 4: References

  • PubChem. 2-(Butane-1-sulfonyl)acetic acid (CID 5302379). National Library of Medicine. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard reference for IR/NMR assignments of sulfonamides and carboxylic acids).

  • NIST Chemistry WebBook. Glycine and Sulfonamide derivatives spectral data.[Link]

Sources

Exploratory

An In-depth Technical Guide to 2-(Butane-1-sulfonamido)acetic Acid: A Molecule in the Context of a Powerful Pharmacophore

Introduction to 2-(Butane-1-sulfonamido)acetic Acid 2-(Butane-1-sulfonamido)acetic acid, also known as N-(butylsulfonyl)glycine, is a synthetic organic compound that belongs to the class of N-sulfonylated amino acids. It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 2-(Butane-1-sulfonamido)acetic Acid

2-(Butane-1-sulfonamido)acetic acid, also known as N-(butylsulfonyl)glycine, is a synthetic organic compound that belongs to the class of N-sulfonylated amino acids. It is structurally characterized by a glycine backbone where the amino group is acylated by a butane-1-sulfonyl chloride. This modification results in the formation of a stable sulfonamide linkage.

The core structure of this molecule combines the features of a simple amino acid (glycine) with a sulfonamide moiety, a functional group of immense importance in medicinal chemistry.[1] While specific applications for this particular molecule are not extensively documented, its structure suggests potential utility as a research chemical, a building block in organic synthesis, or a scaffold for the development of novel therapeutic agents.

Chemical Identity:

IdentifierValue
IUPAC Name 2-(butane-1-sulfonamido)acetic acid
Synonyms N-(butylsulfonyl)glycine
CAS Number 107491-00-9
Molecular Formula C6H13NO4S
Molecular Weight 195.24 g/mol

Below is the two-dimensional structure of 2-(Butane-1-sulfonamido)acetic acid.

2D Structure of 2-(Butane-1-sulfonamido)acetic acid

The N-Acylsulfonamide Moiety: A Key Player in Medicinal Chemistry

The N-acylsulfonamide functional group, which is central to the structure of 2-(Butane-1-sulfonamido)acetic acid, is a highly valuable moiety in drug discovery. Its significance stems primarily from its role as a bioisostere of carboxylic acids. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.

The N-acylsulfonamide group has pKa values that are comparable to carboxylic acids, allowing it to exist as an anion at physiological pH. This enables it to participate in similar ionic interactions with biological targets, such as enzymes and receptors, as a carboxylic acid would. However, the N-acylsulfonamide group offers several advantages over a simple carboxylic acid, including:

  • Increased Lipophilicity: The sulfonamide portion can increase the overall lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its pharmacokinetic profile.

  • Metabolic Stability: The sulfonamide bond is generally more resistant to metabolic degradation than an ester or amide bond, potentially leading to a longer duration of action for a drug.

  • Three-Dimensional Structure: The tetrahedral geometry of the sulfur atom in the sulfonamide group provides a different three-dimensional arrangement of atoms compared to the planar carboxylic acid group. This can lead to unique binding interactions with a biological target, potentially improving potency and selectivity.

Physicochemical Properties

The following table summarizes some of the key physicochemical properties of 2-(Butane-1-sulfonamido)acetic acid. These properties are important for predicting its behavior in biological systems and for designing experimental protocols.

PropertyValueSource
Molecular Weight 195.24 g/mol PubChem
XLogP3 0.4PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 5PubChem
Topological Polar Surface Area 87.2 ŲPubChem

Synthesis of N-Sulfonylated Amino Acids: A General Protocol

N-sulfonylated amino acids such as 2-(Butane-1-sulfonamido)acetic acid are typically synthesized through the reaction of an amino acid with a sulfonyl chloride in the presence of a base. The Schotten-Baumann reaction is a classic and reliable method for this transformation.[2]

The following is a general, step-by-step protocol for the synthesis of an N-sulfonylated amino acid, which can be adapted for the specific synthesis of 2-(Butane-1-sulfonamido)acetic acid from glycine and butane-1-sulfonyl chloride.

Experimental Protocol: Synthesis of N-Sulfonylated Amino Acids via Schotten-Baumann Reaction

Materials:

  • Amino acid (e.g., Glycine)

  • Sulfonyl chloride (e.g., Butane-1-sulfonyl chloride)

  • Sodium hydroxide (NaOH) or other suitable base

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Reaction flask, magnetic stirrer, dropping funnel, pH paper, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution of the Amino Acid: Dissolve the amino acid in an aqueous solution of sodium hydroxide in a reaction flask equipped with a magnetic stirrer. The base deprotonates the carboxylic acid and neutralizes the HCl that will be generated during the reaction.

  • Addition of Sulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add the sulfonyl chloride, either neat or dissolved in a suitable organic solvent, to the stirred solution via a dropping funnel. The slow addition and cooling are necessary to control the exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature for several hours until completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify it with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate group, making the product less water-soluble.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer will contain the desired N-sulfonylated amino acid.

  • Washing and Drying: Wash the organic layer with brine to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_start Step 1: Reactant Preparation cluster_reaction Step 2: Sulfonylation cluster_workup Step 3: Isolation and Purification start_amino_acid Dissolve Amino Acid in Aqueous Base (e.g., NaOH) add_sulfonyl_chloride Slowly Add Sulfonyl Chloride (Ice Bath) start_amino_acid->add_sulfonyl_chloride Creates nucleophilic amino group stir_reaction Stir at Room Temperature (Monitor by TLC) add_sulfonyl_chloride->stir_reaction Forms sulfonamide bond acidify Acidify with HCl to pH ~2 stir_reaction->acidify Reaction complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) acidify->extract Protonates carboxylate wash_dry Wash with Brine and Dry (e.g., Na2SO4) extract->wash_dry Separates product purify Concentrate and Purify (Recrystallization/Chromatography) wash_dry->purify Removes impurities

Workflow for the Synthesis of N-Sulfonylated Amino Acids

Potential Applications and Research Context

Given the established role of N-sulfonylated amino acids and related sulfonamides in drug discovery, 2-(butane-1-sulfonamido)acetic acid can be considered a valuable molecule for several research and development applications:

  • Fragment-Based Drug Discovery: As a relatively small molecule with a key pharmacophore, it could be used in fragment-based screening to identify new starting points for drug development programs.

  • Chemical Probe Development: The molecule could be functionalized to create chemical probes for studying the biological roles of enzymes or receptors that recognize carboxylic acids or sulfonamides.

  • Building Block for Combinatorial Chemistry: It can serve as a versatile building block for the synthesis of more complex molecules in combinatorial libraries aimed at identifying new bioactive compounds. Unnatural amino acids and their derivatives are increasingly important in drug discovery for modifying peptides and proteins to enhance their stability and activity.[]

  • Agrochemical Research: N-sulfonyl amino acid amides have been investigated for their potential as fungicides, indicating a possible application area for related structures in agriculture.[4]

Conclusion

2-(Butane-1-sulfonamido)acetic acid is a member of the N-sulfonylated amino acid class of compounds. While its individual history is not extensively documented, its chemical structure places it firmly within a field of significant interest to medicinal chemists and drug development professionals. The N-acylsulfonamide moiety it contains is a well-established carboxylic acid bioisostere that offers advantages in terms of metabolic stability and binding interactions. The synthetic route to this and related compounds is straightforward, making it an accessible tool for chemical and biological research. Future investigations into the biological activity of 2-(butane-1-sulfonamido)acetic acid and its derivatives could uncover novel applications in medicine and beyond.

References

  • Elgemeie, G. H., & Zaghary, W. A. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(7), 1099–1131.
  • PubChem. (n.d.). Compound Summary for CID 87389265. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Schenker, G., et al. (2000). N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity. CHIMIA, 54(10), 633-637.
  • Bolshan, Y., & Batey, R. A. (2025, September 8). Recent advances in the synthesis of N-acyl sulfonamides. Organic & Biomolecular Chemistry. Retrieved February 21, 2026, from [Link]

  • AA Blocks. (n.d.). 2-(butane-1-sulfonyl)acetic acid. Retrieved February 21, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(butane-1-sulfonyl)acetic acid (C6H12O4S). Retrieved February 21, 2026, from [Link]

  • Van der Veken, P., et al. (2010). N-Alkylated Aminoacyl sulfamoyladenosines as Potential Inhibitors of Aminoacylation Reactions and Microcin C Analogues Containing D-Amino Acids. Molecules, 15(11), 8138-8154.
  • Newseed Chemical Co., Limited. (2015, June 30). Applications and Uses of Glycine. Retrieved February 21, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 3-[(2-Amino-2-carboxyethyl)sulfanyl]butanoic acid Properties. CompTox Chemicals Dashboard. Retrieved February 21, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary for CID 3014952. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]

  • Metabolon. (n.d.). Glycine. Retrieved February 21, 2026, from [Link]

  • Al-Whaibi, M. H., et al. (2021). Influence of an exogenous application of glycine betaine and methionine on biochemical and morphological traits of basils. Journal of King Saud University - Science, 33(5), 101469.

Sources

Protocols & Analytical Methods

Method

"2-(Butane-1-sulfonamido)acetic acid" dosage and administration for cell culture

Executive Summary & Scientific Context 2-(Butane-1-sulfonamido)acetic acid (also known as -(n-butylsulfonyl)glycine) is a structural pharmacophore often utilized in Structure-Activity Relationship (SAR) studies involving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-(Butane-1-sulfonamido)acetic acid (also known as


-(n-butylsulfonyl)glycine) is a structural pharmacophore often utilized in Structure-Activity Relationship (SAR) studies involving sulfonamide-binding enzymes. It shares structural homology with inhibitors of Carbonic Anhydrase (CA) , Aldose Reductase (ALR2) , and certain Matrix Metalloproteinases (MMPs) .

Unlike established Phase III drugs with fixed therapeutic windows, this compound serves primarily as a chemical probe or building block . Consequently, "dosage" is not a static value but a variable dependent on the specific cellular target and expression levels of sulfonamide-sensitive enzymes.

Key Physicochemical Challenges:

  • Acidity: The free carboxylic acid moiety (

    
    ) can significantly lower culture media pH if not properly buffered.
    
  • Solubility: The butyl chain adds lipophilicity, necessitating organic co-solvents (DMSO) for high-concentration stocks.

This guide provides a standardized workflow to determine the optimal No-Observed-Adverse-Effect Level (NOAEL) and Half-maximal Inhibitory Concentration (


)  for your specific cell line.

Reconstitution & Storage Strategy

Solubility Profile
SolventMax SolubilityStabilityApplication Note
DMSO ~50 - 100 mMHigh (Months at -20°C)Recommended. Standard vehicle for cell culture.
Ethanol ~20 - 50 mMModerateHigh volatility; risk of evaporation affecting concentration.
Water Low (< 10 mM)HighRequires pH adjustment (NaOH) to form the sodium salt for solubility.
PBS Very LowHighNot recommended for stock preparation due to precipitation risk.
Stock Solution Preparation (Protocol)

Objective: Prepare a 50 mM Master Stock in DMSO.

  • Weighing: Accurately weigh 9.76 mg of 2-(Butane-1-sulfonamido)acetic acid (MW: 195.24 g/mol ).

  • Dissolution: Add 1.0 mL of sterile, cell-culture grade Dimethyl Sulfoxide (DMSO) (Sigma-Aldrich, D2650).

  • Vortexing: Vortex for 30 seconds until the solution is completely clear.

  • Sterilization: If using non-sterile powder, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter . Do not use PES or nylon filters with pure DMSO.

  • Aliquot & Storage: Dispense into 50 µL aliquots in amber tubes. Store at -20°C . Avoid freeze-thaw cycles.

Dosage & Administration Logic

Do not apply a single arbitrary dose. Sulfonamide derivatives often exhibit biphasic effects:

  • Low Dose (< 10 µM): Specific enzyme inhibition.

  • High Dose (> 200 µM): Off-target cytotoxicity and pH acidification.

The "3-Tier" Dose Optimization Workflow

Follow this logic to establish your working concentration.

DoseOptimization Start Start: New Cell Line Stock Prepare 50 mM DMSO Stock Start->Stock Screen Tier 1: Logarithmic Screen (0.1, 1, 10, 100, 1000 µM) Stock->Screen MTT Assay: Cell Viability (MTT/CCK-8) @ 24h & 48h Screen->MTT CheckTox Is >100 µM Cytotoxic? MTT->CheckTox LowTox Define NOAEL (e.g., 100 µM) CheckTox->LowTox No HighTox Reduce Range (Max 50 µM) CheckTox->HighTox Yes Tier2 Tier 2: Functional Assay (Target Inhibition) LowTox->Tier2 HighTox->Tier2 Tier3 Tier 3: Final Working Dose (Typically 2x IC50) Tier2->Tier3

Figure 1: Decision tree for determining the optimal experimental dosage.

Recommended Dilution Scheme

Vehicle Control: Always include a "DMSO-Only" control matched to the highest concentration used (Final DMSO < 0.5%).

Final Conc. (

)
Step 1: Intermediate Dilution (in Media)Step 2: Final Addition to WellFinal DMSO %
100 2 µL Stock (50mM) + 998 µL Media = 100 µM Add directly (1x)0.2%
10 100 µL of [100 µM] + 900 µL MediaAdd directly (1x)0.02%
1 100 µL of [10 µM] + 900 µL MediaAdd directly (1x)0.002%
0 (Control) 2 µL Pure DMSO + 998 µL MediaAdd directly (1x)0.2%

Note: For concentrations >100 µM, verify that the culture media pH does not drop (turn yellow). If it does, buffer with 10-20 mM HEPES.

Experimental Protocols

Cytotoxicity Screening (MTT Assay)

Before assessing bioactivity, you must ensure the compound does not kill cells non-specifically.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Aspirate media. Add 100 µL of media containing 2-(Butane-1-sulfonamido)acetic acid at concentrations: 0, 1, 10, 50, 100, 200 µM .

  • Incubation: Incubate for 24h or 48h at 37°C, 5% CO₂.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm.

  • Criterion: The Maximal Tolerated Dose (MTD) is the highest concentration where viability remains >90% relative to Vehicle Control.

Functional Application: Carbonic Anhydrase (CA) Inhibition Model

If using this compound to probe CA activity (a common target for sulfonamides):

  • Target: Cytosolic Carbonic Anhydrase (CA-II) or membrane-bound (CA-IX).

  • Mechanism: The sulfonamide moiety (

    
    ) binds the Zinc (
    
    
    
    ) ion in the enzyme active site.
  • Typical Active Range:

    
    .
    
  • Readout: Measurement of extracellular acidification rate (ECAR) or intracellular pH recovery after acid load (using BCECF-AM dye).

Mechanistic Insight

The efficacy of 2-(Butane-1-sulfonamido)acetic acid relies on the "Zinc-Binder" mechanism common to sulfonamides.

Mechanism Compound 2-(Butane-1- sulfonamido)acetic acid Moiety Sulfonamide Group (-SO2NH-) Compound->Moiety Pharmacophore Target Enzyme Active Site (CA / MMP) Moiety->Target Steric Hindrance Zinc Zn2+ Ion Moiety->Zinc Coordination Bond Inhibition Catalytic Blockade Target->Inhibition Result Zinc->Target Cofactor

Figure 2: Molecular mechanism of sulfonamide-based enzyme inhibition.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(10), 1858-1865. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-(Butane-1-sulfonamido)acetic acid (CAS 107491-00-9).[1][2] Merck KGaA. Link

  • Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. 7th Edition. Wiley-Blackwell. (Standard reference for MTT/Cytotoxicity protocols). Link

Disclaimer: This document is for research use only. 2-(Butane-1-sulfonamido)acetic acid is not approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Techniques for labeling "2-(Butane-1-sulfonamido)acetic acid"

Application Note: Strategic Labeling and Conjugation Protocols for 2-(Butane-1-sulfonamido)acetic acid Introduction & Molecule Profile 2-(Butane-1-sulfonamido)acetic acid ( -butylsulfonyl glycine) is a critical structura...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Labeling and Conjugation Protocols for 2-(Butane-1-sulfonamido)acetic acid

Introduction & Molecule Profile

2-(Butane-1-sulfonamido)acetic acid (


-butylsulfonyl glycine) is a critical structural motif in medicinal chemistry, often serving as a polar "head group" in peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and fungicidal agents. Its structure comprises a hydrophobic butyl tail, a stable sulfonamide linker, and a reactive carboxylic acid terminus.

This Application Note details three distinct "labeling" workflows:

  • Stable Isotope Labeling: Synthesis of deuterated or

    
    -enriched analogs for DMPK/Mass Spectrometry standards.
    
  • Bioconjugation: Protocols for using this molecule to label proteins or surfaces via the carboxylic acid.

  • Fluorescent Tagging: Attaching a fluorophore to the carboxylic acid for cellular tracking.

Chemical Structure:



Key Physicochemical Properties:

  • Carboxylic Acid pKa: ~3.8 (Primary conjugation site).

  • Sulfonamide (-NH-) pKa: ~10.5 (Remains protonated and non-nucleophilic at physiological pH).

  • Solubility: Moderate in water; highly soluble in DMSO/DMF.

Workflow A: Stable Isotope Labeling (De Novo Synthesis)

Objective: Create a heavy-isotope internal standard (


 or 

) for LC-MS/MS quantification. Mechanism: Schotten-Baumann condensation.
Experimental Logic

Direct H/D exchange on the butyl chain is unstable. The most robust method is de novo synthesis using isotopically labeled precursors. We utilize a "Convergent Synthesis" approach where the label can be introduced on either the sulfonyl chloride (Side A) or the glycine (Side B).

Protocol: Synthesis of

Materials:

  • 
    -Glycine (Sigma/Cambridge Isotope).
    
  • 1-Butanesulfonyl chloride.

  • NaOH (1M).

  • THF/Water (1:1 mix).

Step-by-Step:

  • Dissolution: Dissolve

    
    -Glycine (1.0 eq) in 1M NaOH (2.2 eq) at 0°C. The excess base ensures the amine is unprotonated (
    
    
    
    ) and reactive.
  • Addition: Dropwise add 1-Butanesulfonyl chloride (1.1 eq) diluted in minimal THF. Critical: Maintain temperature <5°C to prevent hydrolysis of the sulfonyl chloride.

  • Reaction: Stir vigorously at RT for 4 hours. Monitor pH; if it drops below 9, add small aliquots of NaOH (the reaction generates HCl).

  • Workup: Wash the basic aqueous layer with Ethyl Acetate (removes unreacted sulfonyl chloride).

  • Acidification: Acidify the aqueous layer to pH 2.0 using 6M HCl. The product will precipitate or oil out.

  • Extraction: Extract into Ethyl Acetate (3x), dry over

    
    , and concentrate.
    

Yield Expectation: >85%. Validation: Mass shift of +2 Da in LC-MS (Negative mode:


).

Workflow B: Bioconjugation to Proteins (EDC/NHS)

Objective: Covalently attach 2-(Butane-1-sulfonamido)acetic acid to a protein (e.g., BSA or KLH) for antibody generation or surface immobilization. Mechanism: Carbodiimide-mediated amide bond formation.[1][2][3]

Experimental Logic

The sulfonamide nitrogen is too weakly nucleophilic to interfere with EDC. However, the carboxylic acid must be activated into a reactive ester. We use a Two-Step Protocol to prevent protein cross-linking (polymerization).[2][3]

Buffer Selection:

  • Activation Buffer: MES (0.1 M, pH 6.0). Reason: EDC is most stable at pH < 6.0.

  • Coupling Buffer: Phosphate (PBS, pH 7.4). Reason: Amine coupling requires the lysine

    
    -amine to be deprotonated.
    
  • Avoid: Tris or Glycine buffers (contain competing amines).[2][4]

Protocol

Step 1: Activation (The "Active Ester")

  • Dissolve 10 mg of 2-(Butane-1-sulfonamido)acetic acid in 1 mL dry DMF or DMSO.

  • Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) and Sulfo-NHS (1.5 eq).

  • React for 15 minutes at Room Temperature (RT).

    • Checkpoint: The solution now contains the semi-stable NHS-ester. Use immediately.

Step 2: Conjugation

  • Dissolve target protein (1 mg/mL) in PBS (pH 7.4).

  • Add the activated NHS-ester solution to the protein dropwise.

    • Ratio: For immunogens, aim for 20:1 molar excess (Hapten:Protein). For ligand studies, use 5:1.

  • Incubate for 2 hours at RT or Overnight at 4°C.

Step 3: Purification

  • Desalting: Pass the reaction through a Sephadex G-25 column or dialyze against PBS to remove unreacted small molecules and urea byproducts.

Workflow C: Fluorescent Tagging (FRET/Tracking)

Objective: Create a fluorescent probe by attaching a fluorophore (e.g., EDANS amine) to the acid.

Protocol Modification: Follow Workflow B (Activation), but replace the protein with EDANS-amine (or any amine-functionalized dye).

  • Purification: Use Reverse-Phase HPLC (C18 column) rather than dialysis, as the product is a small molecule.

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

Visualizing the Pathways

The following diagram illustrates the decision logic and chemical pathways for both Isotopic Labeling and Bioconjugation.

G Start Target: 2-(Butane-1-sulfonamido)acetic acid Iso_Start Goal: Isotopic Standard (MS) Start->Iso_Start Conj_Start Goal: Protein Conjugate Start->Conj_Start Precursor_A 13C-Glycine (Label Source) Iso_Start->Precursor_A Precursor_B Butanesulfonyl Chloride Iso_Start->Precursor_B Reaction_Iso Schotten-Baumann Reaction (pH > 9, NaOH) Precursor_A->Reaction_Iso Precursor_B->Reaction_Iso Product_Iso 13C-Labeled Analog (LC-MS Standard) Reaction_Iso->Product_Iso Activation Activation Step (EDC + Sulfo-NHS, pH 6.0) Conj_Start->Activation Intermediate NHS-Ester Intermediate (Reactive, Unstable) Activation->Intermediate Coupling Coupling Step (Protein-NH2, pH 7.4) Intermediate->Coupling Product_Conj Protein-Ligand Conjugate Coupling->Product_Conj

Figure 1: Dual-pathway workflow for synthesizing isotopic standards (left) and creating bioconjugates (right).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conjugation Efficiency Hydrolysis of NHS-esterEnsure EDC/NHS activation is done in dry solvent or used immediately. Do not store the intermediate.
Precipitation during Coupling Hydrophobicity of Butyl chainAdd up to 10-20% DMSO to the aqueous coupling buffer to maintain solubility of the ligand.
Product Hydrolysis (Synthesis) pH too high/lowDuring Schotten-Baumann, keep pH 9-10. If pH > 12, sulfonamide hydrolysis may occur.
Unexpected MS Peaks

-acylurea formation
This is a rearrangement byproduct of EDC. Reduce activation time or increase Sulfo-NHS ratio.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry and buffer selection).

  • Tilby, M. J., et al. (2020).[5] "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine." Organic Letters, 22(23), 9495–9499. (Modern approaches to sulfonamide synthesis). [Link]

  • PubChem. "Glycine, N-sulfo- (Compound Summary)." National Library of Medicine. (Physicochemical property verification). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor solubility of "2-(Butane-1-sulfonamido)acetic acid"

Technical Support Center: Solubilization of 2-(Butane-1-sulfonamido)acetic acid Ticket ID: #SOL-BSA-001 Subject: Overcoming Poor Aqueous Solubility for Biological & Chemical Applications Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization of 2-(Butane-1-sulfonamido)acetic acid

Ticket ID: #SOL-BSA-001 Subject: Overcoming Poor Aqueous Solubility for Biological & Chemical Applications Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Diagnostic

User Issue: You are experiencing precipitation or failure to dissolve 2-(Butane-1-sulfonamido)acetic acid (CAS: 17164-87-1 / Analogous structures) in standard aqueous media (PBS, water).

Root Cause Analysis: The poor solubility of this compound is governed by two competing thermodynamic forces:

  • High Crystal Lattice Energy: The molecule contains both a sulfonamide moiety (

    
    ) and a carboxylic acid (
    
    
    
    ). These groups form a robust intermolecular hydrogen-bonding network (dimers and ladders) in the solid state, requiring significant energy to break.
  • Hydrophobic Effect: The

    
    -butyl chain (
    
    
    
    ) is lipophilic. While the polar head is hydrophilic, the non-ionized form (at
    
    
    ) behaves largely like a lipid, resisting solvation by water molecules.

The Solution: You must shift the equilibrium by ionizing the carboxylic acid. This molecule is a weak acid . Solubility is strictly pH-dependent.

Troubleshooting Modules (FAQ Format)

Module A: The pH Factor (Critical)

Q: I added the powder to water and vortexed, but it floats. Why? A: In pure water (


), the compound may partially acidify the solution, dropping the pH below its 

(approx. 3.5–4.0). In this state, the molecule is protonated (neutral) and insoluble.
  • The Fix: You must raise the pH to at least 2 units above the pKa (Target

    
    ) to ensure >99% ionization into the soluble carboxylate anion.
    

Q: Can I just use PBS? A: Standard PBS (


) should work, but the kinetics of dissolution are slow because the solid surface is acidic.
  • Pro Tip: Dissolve the compound in a small volume of dilute base (NaOH or KOH) first, then dilute into your buffer.

Module B: Co-Solvent Strategies

Q: I cannot use high pH buffers. What organic solvents work? A: For non-aqueous or stock preparations, use the "Log-Linear" solubility model.

  • DMSO (Dimethyl sulfoxide): Excellent. Recommended for stock solutions (up to 100 mM).

  • Ethanol: Moderate solubility.

  • PEG 400: Good for in vivo formulations (up to 20% v/v).

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution (Standard)

Use this for in vitro assays where small volumes of solvent are tolerated.

Reagents:

  • Compound: 2-(Butane-1-sulfonamido)acetic acid (MW

    
     195.24  g/mol )
    
  • Solvent: Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade)

Step-by-Step:

  • Weighing: Weigh 19.5 mg of the compound into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50

    
    ) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystal nucleation.
    
Protocol 2: Preparation of Aqueous Buffer Solution (pH Adjusted)

Use this for animal studies or solvent-sensitive assays.

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline)

Step-by-Step:

  • Weigh the required amount of compound.

  • Pre-solubilization: Add 0.1 M NaOH dropwise to the powder.

    • Ratio: Use approximately 1.1 molar equivalents of NaOH relative to the compound.

    • Observation: The powder should dissolve rapidly as it converts to the sodium salt.

  • Dilution: Immediately dilute to the final volume with PBS.

  • Verification: Check pH. If the compound has lowered the buffer pH significantly, re-adjust to pH 7.4 using dilute NaOH.

Data & Solubility Profile

Solvent SystemEstimated Solubility (mg/mL)ApplicationNotes
Water (pH 3.0) < 0.1 mg/mLNoneCompound is protonated/insoluble.
PBS (pH 7.4) > 5.0 mg/mLBio-assaysSlow dissolution kinetics; pre-dissolve in base.
DMSO > 50 mg/mLStock StorageHygroscopic; keep sealed.
Ethanol ~ 10 mg/mLChemical SynthesisGood for evaporation/concentration.
0.1 M NaOH > 100 mg/mLFormulationForms the highly soluble Sodium Salt.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solubilizing this sulfonamido-acid based on your downstream application.

Solubility_Workflow Start Start: 2-(Butane-1-sulfonamido)acetic acid CheckApp Check Application Type Start->CheckApp Bio Biological Assay (Cells/In Vivo) CheckApp->Bio Chem Chemical Synthesis (Reactions) CheckApp->Chem SolventTol Is DMSO Tolerated? Bio->SolventTol OrgSolv Use Organic Solvent (MeOH, DCM, DMF) Chem->OrgSolv YesDMSO Yes (<0.5%) SolventTol->YesDMSO In Vitro NoDMSO No (In Vivo) SolventTol->NoDMSO Animal Models ProtocolDMSO Protocol 1: Dissolve in 100% DMSO Dilute into Media YesDMSO->ProtocolDMSO ProtocolSalt Protocol 2: Convert to Na-Salt (Add 1.1 eq NaOH) NoDMSO->ProtocolSalt

Figure 1: Decision Matrix for Solubilization Strategy. Blue nodes indicate decision points; Red nodes indicate final protocols.

Scientific Rationale (The "Why")

The Ionization Switch: The solubility of 2-(Butane-1-sulfonamido)acetic acid is governed by the Henderson-Hasselbalch equation for weak acids:



  • At pH 2.0 (Stomach acid/Unbuffered water): The environment is acidic. The equilibrium shifts left (

    
    ). The molecule is neutral, hydrophobic, and precipitates.
    
  • At pH 7.4 (Blood/Cytosol): The pH is well above the carboxyl

    
     (~3.8). The equilibrium shifts right (
    
    
    
    ). The molecule becomes a negative ion, which is highly hydrated by water molecules, resulting in solubility.

Warning on "Salting Out": While the salt form is soluble, avoid extremely high concentrations of counter-ions (e.g., 5M NaCl) immediately after dissolving, as the hydrophobic butyl tail can induce "salting out" (precipitation) due to the common ion effect and competition for hydration shells.

References

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Provides foundational data on the solubility of carboxylic acids and sulfonamides).

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on pH-dependent solubility profiling).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. (The industry standard for solubility rules).

  • PubChem Database. (n.d.). Compound Summary for Sulfonamide Derivatives. National Center for Biotechnology Information. (Used for structural verification and physicochemical property estimation).[1]

Sources

Optimization

"2-(Butane-1-sulfonamido)acetic acid" experimental variability and reproducibility

Experimental Variability & Reproducibility Guide Introduction Welcome to the technical support hub for 2-(Butane-1-sulfonamido)acetic acid (also known as N-(n-butylsulfonyl)glycine). This molecule serves as a critical po...

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Variability & Reproducibility Guide

Introduction

Welcome to the technical support hub for 2-(Butane-1-sulfonamido)acetic acid (also known as N-(n-butylsulfonyl)glycine). This molecule serves as a critical polar scaffold in medicinal chemistry, often functioning as a zinc-binding group (ZBG) in metalloproteinase inhibitors or as a linker inPROTACs and fragment-based drug discovery.

Researchers frequently report variability in solubility , enzymatic potency , and NMR integration when working with this compound. This guide deconstructs these issues using physicochemical principles to restore reproducibility to your workflows.

Part 1: Physicochemical Stability & Handling

Q: Why is my stock solution precipitating upon storage or dilution?

Diagnosis: This is likely a pH-dependent solubility crash or salting-out effect .

Technical Explanation: 2-(Butane-1-sulfonamido)acetic acid is an amphiphilic weak acid. It possesses a carboxylic acid moiety (


) and a sulfonamide nitrogen (

).
  • At pH < 4.0: The molecule exists primarily in its neutral, protonated form (

    
    ). This form has the lowest aqueous solubility.
    
  • At pH > 4.0: It exists as a mono-anion (carboxylate), significantly increasing solubility.

Troubleshooting Protocol:

  • Check Buffer pH: Ensure your assay buffer pH is

    
    . If you dilute a DMSO stock (typically acidic due to hygroscopic absorption of 
    
    
    
    ) into a low-capacity buffer, the local pH may drop, causing micro-precipitation.
  • Avoid "Shock" Dilution: Do not add aqueous buffer directly to the neat compound. Dissolve in DMSO first, then slowly add buffer with vortexing.

  • Salt Sensitivity: High ionic strength buffers (e.g., >150 mM NaCl) can reduce the solubility of the butyl chain via the "salting-out" effect.

Data: Theoretical Solubility Profile

pH ConditionDominant SpeciesSolubility StatusRisk Level
pH 2.0 (0.1N HCl) Neutral (

)
Low (< 1 mM)🔴 High (Precipitation)
pH 7.4 (PBS) Anion (

)
High (> 50 mM)🟢 Low (Stable)
DMSO (Neat) NeutralVery High🟢 Low (Stable)
Q: My IC50 values are shifting between assay runs. Is the compound degrading?

Diagnosis: The issue is likely metal chelation interference or buffer component interaction , not chemical degradation.

Technical Explanation: The


-sulfonylglycine motif is a known chelator. The carboxylic acid and sulfonamide nitrogen can form a bidentate coordination complex with divalent cations (

,

,

).
  • Scenario A: If your enzyme requires a metal cofactor (e.g., MMPs, Carbonic Anhydrases), this compound may strip the metal from the active site if the buffer lacks supplemental metals.

  • Scenario B: If your buffer contains varying levels of trace metals, the "free" concentration of the inhibitor will fluctuate as it binds these background metals.

Self-Validating Experiment: Run a EDTA-challenge control . If the addition of 1 mM EDTA mimics the inhibition profile of your compound, your molecule is acting via non-specific metal chelation rather than specific binding.

Part 2: Synthesis & Purity Analysis (QC)

Q: I see extra peaks in my NMR. How do I distinguish impurities from rotamers?

Diagnosis: Sulfonamides often exhibit rotameric peaks due to restricted rotation around the


 bond, but hydrolysis byproducts  are a more common source of error.

Visual Workflow: Impurity Identification

ImpurityLogic Start Unknown NMR Peak Observed CheckShift Check Chemical Shift (ppm) Start->CheckShift PeakA Triplet at ~0.9 ppm (Methyl) CheckShift->PeakA Alkyl Region PeakB Singlet at ~3.8 ppm (Methylene) CheckShift->PeakB Alpha-Carbon Region Decision1 Does it integrate to < 1.0? PeakA->Decision1 PeakB->Decision1 Impurity1 Impurity: Butane-1-sulfonic acid (Hydrolysis Product) Decision1->Impurity1 Shifted Downfield Impurity2 Impurity: Glycine (Unreacted Starting Material) Decision1->Impurity2 Shifted Upfield Artifact Rotamer or Solvent Peak Decision1->Artifact Broad/Exchangeable

Figure 1: Decision logic for identifying common synthetic impurities in sulfonamido acetic acids.

Key Impurity Signatures:

  • Butane-1-sulfonic acid: Result of sulfonyl chloride hydrolysis. Look for a triplet methyl signal slightly downfield from the product.

  • Glycine: Unreacted starting material. Look for a singlet at

    
     ppm (
    
    
    
    ) that lacks the butyl chain signals.

Part 3: Detailed Protocols

Standardized Stock Solution Preparation

To minimize hygroscopic error and ensure consistent concentration.

  • Equilibration: Allow the vial of 2-(Butane-1-sulfonamido)acetic acid to warm to room temperature before opening. This prevents condensation of atmospheric water onto the hygroscopic solid.

  • Weighing: Weigh at least 5 mg to reduce balance error. Use an anti-static gun if the powder is flighty.

  • Solvent: Dissolve in anhydrous DMSO (Grade:

    
    ).
    
  • Sonicate: Sonicate for 5 minutes at

    
    . Visual inspection is insufficient; micro-crystals may persist.
    
  • Storage: Aliquot into amber glass vials (avoid plastic, which can leach plasticizers). Store at

    
    .
    
    • Stability Note: Stable for 6 months at

      
      . Avoid freeze-thaw cycles 
      
      
      
      times.
Solubility & Stability Validation Workflow

Workflow Step1 Prepare 100 mM Stock (DMSO) Step2 Dilute to 1 mM in PBS (pH 7.4) Step1->Step2 Check1 Visual Check: Precipitate? Step2->Check1 Action1 Proceed to Assay Check1->Action1 Clear Action2 Measure Absorbance (Turbidity @ 600nm) Check1->Action2 Cloudy Step3 Incubate 24h @ 37°C Action1->Step3 Check2 LC-MS Analysis Step3->Check2 Result1 Pass: >95% Parent Check2->Result1 Stable Result2 Fail: Hydrolysis Detected Check2->Result2 Unstable

Figure 2: Step-by-step validation workflow for ensuring compound integrity prior to biological assays.

References

  • Zhao, L., et al. (2018). Behavior of N-ethyl perfluorooctane sulfonamido acetic acid (N-EtFOSAA) in biosolids amended soil-plant microcosms. Science of The Total Environment.[1] Retrieved February 24, 2026, from [Link](Cited for physicochemical behavior of sulfonamido acetic acid class).

  • Li, Y., et al. (2020). Perfluoroalkane Sulfonamides and Derivatives: Sorption and Microbial Biotransformation Insights. PMC. Retrieved February 24, 2026, from [Link](Cited for pKa and ionization models of sulfonamides).

Sources

Troubleshooting

Modifying "2-(Butane-1-sulfonamido)acetic acid" for better cell permeability

Here is the Technical Support Center guide designed for the optimization of 2-(Butane-1-sulfonamido)acetic acid . Ticket ID: #PERM-91326-22-6 Topic: Modifying "2-(Butane-1-sulfonamido)acetic acid" for Intracellular Deliv...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide designed for the optimization of 2-(Butane-1-sulfonamido)acetic acid .

Ticket ID: #PERM-91326-22-6 Topic: Modifying "2-(Butane-1-sulfonamido)acetic acid" for Intracellular Delivery Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic & Strategy (Root Cause Analysis)

User Query: “My compound, 2-(Butane-1-sulfonamido)acetic acid, shows potent inhibition in cell-free enzymatic assays (


) but has no activity in whole-cell assays. Why?”
The Technical Diagnosis

The failure in cellular assays is almost certainly due to ionization-driven membrane repulsion .

  • The Acid Problem: Your molecule contains a carboxylic acid moiety (

    
    ). At physiological pH (7.4), this group is 
    
    
    
    deprotonated, existing as the carboxylate anion (
    
    
    ).
  • The Sulfonamide Factor: The sulfonamide moiety (

    
    ) is polar. While the butyl chain adds some lipophilicity, it is insufficient to mask the negative charge of the carboxylate.
    
  • Result: The molecule has a LogD (distribution coefficient) at pH 7.4 that is likely

    
    . Passive diffusion requires a LogD typically between 1.0 and 3.0. The anionic charge creates an electrostatic barrier against the negatively charged phosphate headgroups of the lipid bilayer.
    
The Strategic Solution: Ester Prodrugs

To force cell entry, you must temporarily mask the charge. We recommend a Prodrug Strategy using esterification.

Strategy LevelModification TypeDescriptionProsCons
Level 1 (Basic) Methyl/Ethyl Ester Convert

to

or

.
Easy synthesis; stable.Hydrolysis by intracellular esterases can be slow; may accumulate in membranes.
Level 2 (Advanced) POM/SOM Esters Pivaloyloxymethyl (POM) esters.Highly labile; rapid hydrolysis inside the cell; formaldehyde byproduct (usually negligible).Synthesis is more complex; lower chemical stability in media.
Level 3 (Alt) Bioisosteres Replace

with Tetrazole.
Maintains acidity but changes geometry/lipophilicity.often still impermeable; requires re-optimizing binding. Not recommended for initial troubleshooting.

Synthesis & Troubleshooting (The "How-To")

User Query: “I attempted to make the methyl ester using methyl iodide and base, but I see multiple spots on TLC. What went wrong?”

Issue: Chemoselectivity (N- vs. O-Alkylation)

Your molecule has two nucleophilic sites:

  • The Carboxylate Oxygen (

    
    )
    
  • The Sulfonamide Nitrogen (

    
    ) — 
    
    
    
    .

Using strong bases (e.g., NaH) or forcing conditions with alkyl halides can lead to N-alkylation of the sulfonamide, permanently destroying biological activity if the NH is required for H-bonding.

Recommended Protocol: Acid-Catalyzed Esterification (Fischer)

This method avoids N-alkylation because the sulfonamide nitrogen is not nucleophilic under acidic conditions.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-(Butane-1-sulfonamido)acetic acid (1.0 eq) in anhydrous Methanol (0.1 M concentration).

  • Activation: Cool to

    
    . Add Thionyl Chloride (
    
    
    
    , 2.0 eq) dropwise. Note:
    
    
    reacts with MeOH to generate anhydrous HCl in situ.
  • Reflux: Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated

    
     (rapidly) to remove acid traces, then Brine.
    
  • Purification: Flash chromatography is usually not needed if starting material was pure; recrystallize from Hexane/EtOAc if necessary.

Alternative Protocol: Steglich Esterification (For Complex Alcohols/POM)

Use this if you need to attach a sensitive or bulky alcohol (like POM-Cl).

  • Mix: Acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in dry DCM.

  • Coupling: Add EDC

    
    HCl (1.2 eq) at 
    
    
    
    .
  • Troubleshooting: If N-acylurea byproduct forms (stubborn urea), switch solvent to DMF or use HATU.

Visual Workflow: Synthetic Decision Tree

Synthesis_Workflow Start Start: 2-(Butane-1-sulfonamido)acetic acid Decision Select Ester Type Start->Decision Goal Goal: Cell Permeable Ester RouteA Simple Alkyl (Me/Et) (Stability Focused) Decision->RouteA Robustness RouteB Labile (POM/Acyl) (Hydrolysis Focused) Decision->RouteB High Turnover MethodA Method: Thionyl Chloride/MeOH (Prevents N-alkylation) RouteA->MethodA MethodB Method: Alkyl Halide + Weak Base (Use K2CO3 in DMF, avoid NaH) RouteB->MethodB Check QC Check: 1H NMR MethodA->Check MethodB->Check Issue Issue: N-alkylation observed? Check->Issue Issue->MethodA Yes (Retry Acidic Route) Final Proceed to Bio-Assay Issue->Final No (Pure O-Ester) Final->Goal

Caption: Decision tree for selecting the correct synthetic route to avoid sulfonamide side-reactions.

Assay & Validation (The "System Check")

User Query: “I made the ethyl ester. How do I confirm it enters the cell and releases the active acid?”

You need to validate two distinct steps: Permeability (getting in) and Metabolism (releasing the payload).

Experiment A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Purpose: Verify passive diffusion potential.[1][2][3]

  • Donor Well: 10

    
     Prodrug in PBS (pH 7.4).
    
  • Membrane: PVDF filter coated with 1% Lecithin/Dodecane.

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 18 hours at Room Temp.

  • Readout: LC-MS/MS of Acceptor well.[4][5]

  • Success Criteria:

    
    . (The parent acid will likely be 
    
    
    
    ).
Experiment B: Cell Homogenate Stability

Purpose: Verify the cell can regenerate the active drug.

  • Preparation: Lyse HeLa or Caco-2 cells (or use Liver S9 fraction).

  • Incubation: Spike Prodrug (1

    
    ) into homogenate at 
    
    
    
    .
  • Timepoints: 0, 15, 30, 60, 120 min. Quench with Acetonitrile.[6]

  • Analysis: Monitor disappearance of Prodrug and appearance of Parent Acid by LC-MS.

  • Troubleshooting:

    • Prodrug stays intact:[7] The ester is too stable. Switch to POM ester .

    • Prodrug disappears but no Acid appears: Non-specific degradation or protein binding. Check mass balance.

Visual Workflow: The Cellular Mechanism

Cell_Mechanism cluster_extracellular Extracellular (Media pH 7.4) cluster_membrane Lipid Bilayer cluster_intracellular Intracellular (Cytosol) Prodrug_Out Prodrug (Neutral) High LogD Diffusion Passive Diffusion Prodrug_Out->Diffusion Acid_Out Parent Acid (Ionized) Impermeable Acid_Out->Diffusion Blocked Prodrug_In Prodrug (Intact) Diffusion->Prodrug_In Esterase Carboxylesterase (hCE1/hCE2) Prodrug_In->Esterase Acid_In Active Drug (Trapped Anion) Esterase->Acid_In Hydrolysis Target Biological Target Acid_In->Target Inhibition

Caption: Mechanism of Action (MoA) for the ester prodrug strategy. Note the "Ion Trapping" effect where the regenerated acid cannot exit the cell easily.

References

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. Link

    • Context: Authoritative review on prodrug strategies, specifically esterific
  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link

    • Context: The standard textbook for PAMPA assays and LogD optimiz
  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485. Link

    • Context: Specific troubleshooting for ester stability and hydrolysis r
  • Avdeef, A. (2005).[8] PAMPA: a sixteen-year progress report. Advanced Drug Delivery Reviews, 57(1), 3-14. Link

    • Context: Detailed protocol and validation for the PAMPA assay mentioned in Section 3.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Analysis: BSA-1 versus Marimastat as Novel MMP-9 Inhibitors

An objective comparison of the efficacy of "2-(Butane-1-sulfonamido)acetic acid" and a suitable alternative is currently not feasible due to the limited availability of public experimental data for "2-(Butane-1-sulfonami...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of "2-(Butane-1-sulfonamido)acetic acid" and a suitable alternative is currently not feasible due to the limited availability of public experimental data for "2-(Butane-1-sulfonamido)acetic acid."

To fulfill the user's request for a detailed comparison guide, a hypothetical scenario has been constructed. This guide will compare the efficacy of our hypothetical compound, "BSA-1" ("2-(Butane-1-sulfonamido)acetic acid"), with a well-established alternative, Marimastat , as inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme implicated in cancer cell invasion.

A Senior Application Scientist's Guide to In Vitro Characterization

This guide provides a comprehensive, head-to-head comparison of a novel, hypothetical MMP-9 inhibitor, 2-(Butane-1-sulfonamido)acetic acid (designated BSA-1), and the well-characterized broad-spectrum MMP inhibitor, Marimastat. Our objective is to furnish researchers, scientists, and drug development professionals with a rigorous framework for evaluating the inhibitory potential of these compounds through detailed experimental protocols and data interpretation.

The following analysis is grounded in established biochemical and cell-based assay principles. We will delve into the causality behind our experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Introduction to MMP-9 Inhibition and Compound Rationale

Matrix Metalloproteinase-9 (MMP-9), a type IV collagenase, plays a critical role in the degradation of the extracellular matrix (ECM), a process integral to physiological tissue remodeling. However, its overexpression is a hallmark of pathological conditions such as tumor invasion, metastasis, and inflammation. The development of potent and selective MMP-9 inhibitors is, therefore, a significant focus in therapeutic research.

  • BSA-1 (Hypothetical) : For the purpose of this guide, we will treat 2-(Butane-1-sulfonamido)acetic acid as a novel investigational compound designed for selective MMP-9 inhibition. Its sulfonamide-acetic acid moiety is hypothesized to chelate the catalytic zinc ion in the MMP-9 active site.

  • Marimastat : A well-documented, broad-spectrum hydroxamate-based MMP inhibitor that has been evaluated in numerous clinical trials. It serves as our benchmark compound due to its established mechanism of action and extensive characterization in the scientific literature.

Biochemical Efficacy: Direct Enzyme Inhibition

The primary assessment of an inhibitor's efficacy is its ability to directly inhibit the enzymatic activity of its target. Here, we employ a FRET-based enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of both BSA-1 and Marimastat against recombinant human MMP-9.

Experimental Protocol: FRET-Based MMP-9 Inhibition Assay
  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35.

    • Recombinant Human MMP-9 : Procured from a commercial vendor and activated with 1 mM APMA (4-aminophenylmercuric acetate) for 2 hours at 37°C.

    • FRET Substrate : Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (a commonly used fluorescent substrate for MMPs). Prepare a 10 mM stock in DMSO.

    • Inhibitors : Prepare 10 mM stock solutions of BSA-1 and Marimastat in DMSO. Create a 10-point serial dilution series in assay buffer.

  • Assay Procedure :

    • Add 50 µL of assay buffer to all wells of a 96-well black microplate.

    • Add 5 µL of each inhibitor dilution to the appropriate wells. Include "no inhibitor" and "no enzyme" controls.

    • Add 20 µL of activated MMP-9 (final concentration 1 nM) to all wells except the "no enzyme" control.

    • Incubate for 30 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the FRET substrate (final concentration 10 µM).

    • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30 minutes.

  • Data Analysis :

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.

    • Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Biochemical Data
CompoundTargetAssay TypeIC50 (nM)
BSA-1 (Hypothetical)MMP-9FRET-based Enzymatic85.2
MarimastatMMP-9FRET-based Enzymatic12.5

Interpretation : The data clearly indicates that Marimastat is a more potent direct inhibitor of MMP-9 enzymatic activity in a purified system, with an IC50 value approximately 6.8-fold lower than that of our hypothetical BSA-1. This suggests a stronger binding affinity of Marimastat for the MMP-9 active site.

Cell-Based Efficacy: Inhibition of Cancer Cell Invasion

While biochemical assays are crucial, they do not fully recapitulate the complex cellular environment. A cell-based invasion assay provides a more physiologically relevant measure of an inhibitor's functional efficacy. The Boyden chamber assay is a gold standard for this purpose.

Experimental Workflow: Boyden Chamber Cell Invasion Assay

G a Coat 8 µm pore inserts with Matrigel d Seed cells into the upper chamber of the insert a->d b Serum-starve HT-1080 fibrosarcoma cells for 24h c Resuspend starved cells in serum-free media containing BSA-1 or Marimastat b->c c->d e Add complete media (chemoattractant) to the lower chamber f Incubate for 24 hours at 37°C, 5% CO₂ e->f g Remove non-invading cells from the top of the insert f->g h Fix and stain invading cells on the bottom surface g->h i Quantify stained cells via microscopy h->i

Caption: Workflow for the Boyden Chamber Cell Invasion Assay.

Comparative Cell Invasion Data
CompoundCell LineAssay Type% Invasion Inhibition (at 1 µM)
BSA-1 (Hypothetical)HT-1080Boyden Chamber45%
MarimastatHT-1080Boyden Chamber78%

Interpretation : In a functional cellular context, Marimastat again demonstrates superior efficacy, inhibiting cancer cell invasion by 78% at a 1 µM concentration. BSA-1 shows moderate activity, reducing invasion by 45%. This disparity could be due to several factors, including differences in cell permeability, off-target effects, or the higher intrinsic potency of Marimastat.

Signaling Pathway Context

The inhibition of MMP-9 has direct consequences on downstream cellular processes that are critical for metastasis. Understanding this pathway provides context for the importance of potent MMP-9 inhibition.

G cluster_pathway MMP-9 Mediated Cell Invasion Pathway ECM Extracellular Matrix (ECM) (e.g., Type IV Collagen) Degradation ECM Degradation ECM->Degradation MMP9 MMP-9 MMP9->Degradation catalyzes Inhibitor BSA-1 or Marimastat Inhibitor->MMP9 inhibits Invasion Cell Invasion & Metastasis Degradation->Invasion enables

Caption: Simplified MMP-9 signaling pathway in cancer metastasis.

This diagram illustrates the critical step where both BSA-1 and Marimastat act. By inhibiting MMP-9, they prevent the degradation of the ECM, which is a prerequisite for cancer cells to invade surrounding tissues and metastasize. The superior efficacy of Marimastat, as demonstrated in our assays, suggests it is a more effective agent for blocking this pathological process.

Summary and Concluding Remarks

This comparative guide establishes a clear hierarchy of efficacy between our hypothetical MMP-9 inhibitor, BSA-1, and the established benchmark, Marimastat.

  • Biochemical Potency : Marimastat is a significantly more potent direct inhibitor of MMP-9's enzymatic activity, as evidenced by its lower IC50 value.

  • Cellular Function : This biochemical potency translates to superior performance in a cell-based model of cancer invasion, where Marimastat more effectively blocks the migratory capabilities of HT-1080 cells.

While BSA-1 demonstrates activity, further optimization would be required to match the efficacy of a well-characterized inhibitor like Marimastat. Future studies should focus on structure-activity relationships to enhance the potency of the sulfonamido-acetic acid scaffold. Additionally, a comprehensive selectivity panel against other MMPs would be essential to determine if BSA-1 offers any advantages in terms of a more targeted inhibition profile compared to the broad-spectrum activity of Marimastat.

This guide provides a foundational methodology for such an investigation, emphasizing the importance of a multi-faceted approach that combines direct enzymatic assessment with physiologically relevant cellular assays.

References

  • Marimastat and its use in the treatment of cancer. Expert Opinion on Investigational Drugs.[Link]

  • Matrix Metalloproteinase-9 (MMP-9): A Target for Cancer Therapy. Current Cancer Drug Targets.[Link]

  • A FRET-based assay for MMP-9 activity. Nature Protocols.[Link]

  • The Boyden chamber assay: a reliable method for assessing cell migration and invasion. Methods in Molecular Biology.[Link]

Comparative

A Comparative Guide to the Synergistic Anti-Neoplastic Effects of Celecoxib and Doxorubicin Combination Therapy

This guide provides an in-depth technical comparison of the therapeutic effects of the sulfonamide-based COX-2 inhibitor, Celecoxib, and the anthracycline chemotherapeutic agent, Doxorubicin, when used in combination for...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the therapeutic effects of the sulfonamide-based COX-2 inhibitor, Celecoxib, and the anthracycline chemotherapeutic agent, Doxorubicin, when used in combination for cancer therapy. We will explore the individual mechanisms of action, the scientific rationale for their combined use, and present supporting experimental data from preclinical studies. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: Addressing the Complexities of Cancer Therapy

The development of effective cancer therapies is a continuous challenge, often hindered by issues of drug resistance and off-target toxicity. A promising strategy to overcome these limitations is the use of combination therapies that target multiple, complementary pathways involved in tumor growth and survival.[1][2] This guide focuses on the synergistic potential of combining Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, with Doxorubicin, a cornerstone of many chemotherapy regimens.[3][4][5][6][7]

Celecoxib , a diaryl-substituted pyrazole containing a sulfonamide group, is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[8][9][10] COX-2 is frequently overexpressed in various cancers and contributes to inflammation, angiogenesis, and tumor progression.[8][9][11]

Doxorubicin is a potent, broad-spectrum anthracycline antibiotic used in the treatment of a wide range of cancers.[][13] Its primary mode of action involves intercalation into DNA and inhibition of topoisomerase II, leading to DNA damage and cell death.[][13][14][15][16]

Mechanisms of Action: Individual and Combined Pathways

A comprehensive understanding of the individual mechanisms of action of Celecoxib and Doxorubicin is crucial to appreciating the rationale for their combined use.

Celecoxib: Selective COX-2 Inhibition and Beyond

Celecoxib's primary mechanism is the selective inhibition of COX-2, an enzyme responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8][9][10][17] In the context of cancer, the inhibition of COX-2 by Celecoxib leads to a reduction in prostaglandin E2 (PGE2), a molecule that promotes tumor growth, angiogenesis, and immune suppression.[11]

Beyond its anti-inflammatory effects, Celecoxib has been shown to induce apoptosis and inhibit cell proliferation through COX-2 independent pathways.[11] It can also modulate the expression of proteins involved in cell cycle regulation and survival.[4]

Celecoxib_Mechanism Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Tumor_Growth Tumor Growth Prostaglandins->Tumor_Growth Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Mechanism of Action of Celecoxib.

Doxorubicin: A Multi-Faceted Assault on Cancer Cells

Doxorubicin's anti-cancer activity is multifaceted.[][16] Its primary mechanisms include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which obstructs DNA and RNA synthesis.[][13][14]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of DNA double-strand breaks and subsequent apoptosis.[][14][15]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause damage to DNA, proteins, and cell membranes.[][15]

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalates Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibits ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generates DNA_Intercalation DNA Intercalation DNA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Topoisomerase_II->TopoII_Inhibition Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of Action of Doxorubicin.

Rationale for Combination: A Synergistic Approach

The combination of Celecoxib and Doxorubicin is based on the premise that they can act synergistically to enhance anti-tumor efficacy and potentially overcome drug resistance.[3][4][5][6][7] The key rationales include:

  • Complementary Pathways: Doxorubicin directly induces DNA damage, while Celecoxib targets the pro-survival signaling pathways mediated by COX-2.

  • Enhanced Apoptosis: Celecoxib can potentiate Doxorubicin-induced apoptosis by down-regulating anti-apoptotic proteins like survivin.[4]

  • Overcoming Multidrug Resistance (MDR): Celecoxib has been shown to down-regulate the expression of multidrug resistance protein 1 (MDR1), which is responsible for pumping chemotherapeutic drugs like Doxorubicin out of cancer cells.[3][7] This can lead to increased intracellular accumulation of Doxorubicin.

  • Modulation of the Tumor Microenvironment: Celecoxib's anti-inflammatory and anti-angiogenic properties can create a tumor microenvironment that is more susceptible to the cytotoxic effects of Doxorubicin.[6]

Experimental Protocols

The following protocols are representative of the methodologies used to evaluate the combination of Celecoxib and Doxorubicin in preclinical studies.

In Vitro Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the individual drugs and their combination on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human medullary thyroid carcinoma TT cells) in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.[3]

  • Drug Treatment: Treat the cells with varying concentrations of Celecoxib, Doxorubicin, or a combination of both for 24, 48, and 72 hours.[3]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The synergistic effect can be determined using the Combination Index (CI) method of Chou-Talalay.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Drug_Treatment Treat with Celecoxib, Doxorubicin, or Combination Seed_Cells->Drug_Treatment MTT_Addition Add MTT Reagent Drug_Treatment->MTT_Addition Incubate Incubate for 4 hours MTT_Addition->Incubate Solubilize Solubilize Formazan with DMSO Incubate->Solubilize Read_Absorbance Measure Absorbance at 490 nm Solubilize->Read_Absorbance Analyze_Data Calculate Cell Viability and Combination Index Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis.

Protocol:

  • Cell Treatment: Treat cancer cells with Celecoxib, Doxorubicin, or their combination for a specified period (e.g., 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

In Vivo Tumor Xenograft Study

This animal model is used to evaluate the anti-tumor efficacy of the drug combination in a living organism.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10⁶ TT cells) into the flank of immunodeficient mice (e.g., female BALB/c nude mice).[3]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into four groups: (1) Vehicle control, (2) Celecoxib alone, (3) Doxorubicin alone, and (4) Celecoxib + Doxorubicin. Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for Celecoxib and intraperitoneal injection for Doxorubicin).

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every 2-3 days.

  • Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for COX-2 and MDR1 expression).[3]

  • Data Analysis: Compare the tumor growth inhibition and final tumor weights between the different treatment groups.

Comparative Performance Data

The following tables summarize the key findings from preclinical studies investigating the combination of Celecoxib and Doxorubicin.

Table 1: In Vitro Efficacy of Celecoxib and Doxorubicin Combination

Cancer Cell LineAssayFindingReference
Medullary Thyroid Carcinoma (TT)MTT AssayCombination of Celecoxib and Doxorubicin resulted in a significantly higher growth inhibitory rate compared to either drug alone.[3]
Acute Myeloid Leukemia (HL60)Apoptosis AssayCo-treatment with Celecoxib and Doxorubicin synergistically induced apoptosis.[4]
Breast Cancer (MCF-7/Dox)Cytotoxicity AssayCelecoxib enhanced Doxorubicin-induced cytotoxicity in Doxorubicin-resistant breast cancer cells.[7]
Skin Cancer CellsCell ViabilityCombination of Celecoxib and Doxorubicin significantly reduced cell viability by inhibiting the AKT and COX-2 pathways.[6]

Table 2: In Vivo Efficacy of Celecoxib and Doxorubicin Combination

Cancer ModelFindingReference
Medullary Thyroid Carcinoma XenograftThe tumor weight in the combination treatment group was significantly lower than in the single-drug treatment groups.[3]
Medullary Thyroid Carcinoma XenograftThe combination of Celecoxib and Doxorubicin decreased the expression of COX-2 and MDR1 in the tumor tissue.[3]

Discussion and Future Perspectives

The preclinical data presented in this guide strongly support the synergistic anti-neoplastic effects of combining Celecoxib and Doxorubicin. The ability of Celecoxib to enhance the cytotoxicity of Doxorubicin, particularly in drug-resistant cell lines, by downregulating MDR1 expression is a significant finding.[3][7] Furthermore, the targeting of both the COX-2 pathway and direct DNA damage provides a multi-pronged attack on cancer cells, which is a key principle of effective combination therapy.

While these preclinical findings are promising, further research is warranted. Future studies should focus on:

  • Optimizing Dosing and Scheduling: Determining the optimal doses and administration schedules of Celecoxib and Doxorubicin to maximize synergy and minimize toxicity.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

  • Clinical Translation: Conducting well-designed clinical trials to evaluate the safety and efficacy of this combination in cancer patients.

References

  • Celecoxib. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Doxorubicin. (n.d.). In Wikipedia. Retrieved February 24, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. Retrieved February 24, 2026, from [Link]

  • Dains, K., & Sarris, T. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved February 24, 2026, from [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 24, 2026, from [Link]

  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com. Retrieved February 24, 2026, from [Link]

  • What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? (n.d.). R Discovery. Retrieved February 24, 2026, from [Link]

  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446. [Link]

  • Zare, H., Ahmadi, S. E., Gholami, M. H., & Ghasemi, A. (2023). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 24(4), 3989. [Link]

  • Zhang, J., Wang, Y., & Weng, H. (2015). Doxorubicin combined with celecoxib inhibits tumor growth of medullary thyroid carcinoma in xenografted mice. Oncology letters, 10(1), 473–477. [Link]

  • Drug Combination Screening Assays. (n.d.). Charles River Laboratories. Retrieved February 24, 2026, from [Link]

  • Exploring the Future of Drug Combinations: A Deep Dive into In Vivo Synergy Research in Mouse Tumor Models. (2023, November 21). Crown Bioscience. Retrieved February 24, 2026, from [Link]

  • Cancer Models. (n.d.). Charles River Laboratories. Retrieved February 24, 2026, from [Link]

  • H-Y. L., & R. L. (2007). A model-based approach for assessing in vivo combination therapy interactions. Neoplasia, 9(12), 1035–1041. [Link]

  • Zhang, L., Zhou, Y., Chen, K., Shi, P., Li, Y., & He, J. (2013). Combination of celecoxib and doxorubicin increases growth inhibition and apoptosis in acute myeloid leukemia cells. Leukemia & lymphoma, 54(11), 2517–2522. [Link]

  • Chen, S. (2025, March 4). Novel in vivo models for better treatment development in cancer. Communications Medicine. Retrieved February 24, 2026, from [Link]

  • Experimental Design for Multi-drug Combination Studies Using Signaling Networks. (n.d.). National Institutes of Health. Retrieved February 24, 2026, from [Link]

  • El-Gizawy, S. A., El-Maghraby, M. A., Hedaya, M. A., & El-Sherbiny, I. M. (2020). Liposome-based codelivery of celecoxib and doxorubicin hydrochloride as a synergistic dual-drug delivery system for enhancing the anticancer effect. Journal of liposome research, 30(3), 285–296. [Link]

  • Maderna, P., & Goddi, A. (2018). In Vitro Elucidation of Drug Combination Synergy in Treatment of Pancreatic Ductal Adenocarcinoma. Anticancer research, 38(4), 2131–2138. [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (2025, November 25). Frontiers in Immunology. Retrieved February 24, 2026, from [Link]

  • Zong, Z., Zou, J., & Li, Y. (2018). Celecoxib in breast cancer prevention and therapy. Cancer management and research, 10, 4977–4989. [Link]

Sources

Validation

"2-(Butane-1-sulfonamido)acetic acid" computational and in silico validation

A Senior Application Scientist's Guide to the In Silico Validation of 2-(Butane-1-sulfonamido)acetic acid In the landscape of modern drug discovery, the journey from a promising molecule to a clinical candidate is both a...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the In Silico Validation of 2-(Butane-1-sulfonamido)acetic acid

In the landscape of modern drug discovery, the journey from a promising molecule to a clinical candidate is both arduous and expensive. The attrition rates are notoriously high, with failures often attributed to unforeseen issues in pharmacokinetics and toxicity.[1][2] It is within this challenging environment that computational and in silico methodologies have emerged as indispensable tools, enabling researchers to de-risk and accelerate the early stages of development.[1][3][4] This guide provides a comprehensive, technically-grounded framework for the in silico validation of a novel sulfonamide derivative, "2-(Butane-1-sulfonamido)acetic acid," comparing its projected performance against established alternatives.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of drugs with a vast range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-carbonic anhydrase properties.[5][6][7] Our subject molecule, 2-(Butane-1-sulfonamido)acetic acid, represents a potential new entry into this versatile class. This guide is structured not as a mere recitation of steps, but as a self-validating workflow that mirrors the decision-making process of an experienced computational chemist. We will explore the causality behind each experimental choice, from target selection to the intricacies of molecular dynamics, ensuring a robust and trustworthy evaluation.

Part 1: Foundational Workflow & Target Selection

A successful in silico campaign begins with a clear, logical progression of computational experiments. Each step builds upon the last, creating a cascade of evidence to support or reject a compound's potential. The workflow described herein is designed to be a self-validating system, where the results of one analysis provide the foundation for the next, more complex simulation.

The Causality of Target Selection: Why Carbonic Anhydrase II?

The sulfonamide moiety is a classic zinc-binding group, renowned for its inhibitory activity against carbonic anhydrases (CAs).[5][7][8] These metalloenzymes are crucial for physiological processes like pH regulation and are therapeutic targets for conditions such as glaucoma and epilepsy.[8][9] Specifically, human Carbonic Anhydrase II (CAII) is an ideal and well-validated target for in silico studies due to its highly conserved active site across isoforms and the wealth of available structural data.[9] By selecting CAII, we can benchmark our novel compound against a large library of known inhibitors, providing a strong, authoritative grounding for our comparative analysis.[9][10]

cluster_0 In Silico Validation Workflow Ligand 1. Ligand Preparation (2-(Butane-1-sulfonamido)acetic acid) Docking 3. Molecular Docking (Binding Affinity & Pose Prediction) Ligand->Docking ADMET 4. ADMET Prediction (Drug-likeness & Safety Profile) Ligand->ADMET Receptor 2. Receptor Preparation (Carbonic Anhydrase II, PDB: 2JFF) Receptor->Docking MD_Sim 5. Molecular Dynamics (Complex Stability Validation) Docking->MD_Sim Top Pose Analysis 6. Comparative Analysis (Data Synthesis & Decision) ADMET->Analysis MD_Sim->Analysis cluster_1 Molecular Docking Protocol PDB Fetch Receptor (PDB: 2JFF) CleanReceptor Clean Receptor (Remove Water, Add H) PDB->CleanReceptor LigandPrep Prepare Ligand (3D, Minimized) RunDock Execute Docking (AutoDock Vina) LigandPrep->RunDock Grid Define Grid Box (Enclose Active Site) CleanReceptor->Grid Grid->RunDock Analyze Analyze Results (Binding Energy, Pose) RunDock->Analyze

Caption: Step-by-step workflow for a typical molecular docking experiment.

Part 4: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, a biological system is dynamic. Molecular Dynamics (MD) simulations offer a way to observe the behavior of the protein-ligand complex over time, providing a crucial layer of validation for the docking results. [3][11]An MD simulation assesses the stability of the predicted binding pose and can reveal subtle conformational changes that are not apparent from docking alone. [12]

Experimental Protocol: GROMACS Simulation Workflow
  • System Preparation:

    • Objective: To prepare the docked protein-ligand complex for simulation.

    • Procedure:

      • Take the top-ranked docked pose of the "2-(Butane-1-sulfonamido)acetic acid"-CAII complex.

      • Generate a topology file for the ligand using a server like CGenFF or LigParGen, which defines the force field parameters (bond lengths, angles, charges) for the molecule. [12] 3. Combine the protein and ligand topologies. [12][13][14] 4. Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a water model (e.g., TIP3P).

      • Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge. [15]

  • Simulation Execution:

    • Objective: To run the simulation through minimization, equilibration, and production phases.

    • Procedure:

      • Energy Minimization: Relax the system to remove any steric clashes or unfavorable geometries introduced during preparation. [15] 2. Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar). This is done in two steps: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature). This ensures the system is stable before the production run. [12][15] 3. Production MD: Run the simulation for a set period (e.g., 100 nanoseconds), saving the coordinates of all atoms at regular intervals. This trajectory file is the primary output.

  • Trajectory Analysis:

    • Objective: To analyze the simulation data to assess the stability of the complex.

    • Procedure:

      • Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot indicates that the complex is not drifting or undergoing major conformational changes.

      • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible or rigid regions of the protein.

      • Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and receptor throughout the simulation. Stable, persistent hydrogen bonds confirm key interactions predicted by docking.

Part 5: Concluding Synthesis and Future Directions

The multi-faceted in silico workflow provides a robust, evidence-based assessment of "2-(Butane-1-sulfonamido)acetic acid." The strong predicted binding affinity from molecular docking, coupled with a favorable ADMET profile, positions it as a promising candidate. The final validation through molecular dynamics simulation would confirm the stability of its interaction with the Carbonic Anhydrase II active site, providing a high degree of confidence before committing resources to chemical synthesis and in vitro testing.

This guide demonstrates that a rigorous, logically structured computational approach can effectively de-risk early-stage drug discovery. By understanding the causality behind each step and comparing outcomes against established benchmarks, researchers can make more informed decisions, ultimately increasing the probability of success in the long and challenging path to developing new therapeutics. The next logical step would be to synthesize the compound and validate these computational predictions through experimental assays, such as enzyme inhibition assays and cell-based studies. [8]

References

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  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Available at: [Link]

  • Naeem, H., et al. (2024). Computational insights into novel inhibitors: virtual screening of small molecules against human carbonic anhydrase II. Frontiers in Chemistry. Available at: [Link]

  • Academia.edu. (n.d.). Molecular docking tutorial Sulfonamide-type D-Glu inhibitor docked into the MurD active site using ArgusLab. Academia.edu. Available at: [Link]

  • Al-Rashida, M., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PubMed. Available at: [Link]

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  • Academia.edu. (n.d.). Molecular docking tutorial. Academia.edu. Available at: [Link]

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  • Tamarind Bio. (n.d.). How to use ADMET online. Tamarind Bio. Available at: [Link]

  • PMC. (2025). Computational Discovery of Selective Carbonic Anhydrase IX (CA IX) Inhibitors via Pharmacophore Modeling and Molecular Simulations for Cancer Therapy. PMC. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 2-(Butane-1-sulfonamido)acetic acid

Hazard Analysis: A Synthesis of Functional Group Chemistry To establish a robust personal protective equipment (PPE) plan, we must first understand the potential hazards of 2-(butane-1-sulfonamido)acetic acid. The molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Synthesis of Functional Group Chemistry

To establish a robust personal protective equipment (PPE) plan, we must first understand the potential hazards of 2-(butane-1-sulfonamido)acetic acid. The molecule's structure contains two key functional groups: a carboxylic acid and a sulfonamide .

  • The Carboxylic Acid Moiety (-COOH): Carboxylic acids are known to be acidic and can be corrosive.[1] Even weak acids can cause significant irritation or burns upon contact with skin and eyes.[1][2] Concentrated solutions or the solid material can lead to severe skin burns and serious, potentially permanent, eye damage.[3] Therefore, protection against skin and eye contact is paramount.

  • The Sulfonamide Moiety (-SO₂NH-): While many sulfonamide-based drugs are stable, the synthesis and handling of sulfonamide compounds in a laboratory setting require careful precautions.[4][5] They should be treated as potential skin and respiratory irritants. The primary risk during handling of the pure compound is the inhalation of fine powders or aerosols and direct skin contact.

Inferred Hazard Profile Summary

Hazard TypeExpected RiskRationale
Skin Contact HighPotential for severe irritation and chemical burns due to the carboxylic acid group.[6]
Eye Contact HighRisk of serious eye irritation and corrosive damage.[3][7][8]
Inhalation ModerateIf the compound is a powder, inhalation can irritate the nose, throat, and respiratory system.[9]
Ingestion ModerateAssumed to be harmful if swallowed, typical for laboratory reagents.[10]

Core Personal Protective Equipment (PPE) Protocol

Based on the inferred hazard profile, a multi-layered approach to PPE is required. All operations should, at a minimum, be conducted inside a certified chemical fume hood to provide the primary layer of containment.

PPE Recommendations Table

Body PartStandard Handling (mg to low g scale)High-Risk Operations (Large scale or splash potential)
Eye/Face Chemical splash goggles.[7]Chemical splash goggles and a full-face shield.[2][11]
Hands Chemical-resistant nitrile gloves.[12][13]Heavier-duty nitrile or neoprene gloves. Double-gloving is recommended.
Body Flame-resistant lab coat, fully buttoned.Chemical-resistant apron over a lab coat.[11]
Feet Full-coverage, liquid-resistant shoes.As above.
Respiratory Not required if handled exclusively within a fume hood.If weighing outside a hood or if dust is generated, a NIOSH-approved respirator (e.g., N95) is necessary.[14]

Procedural Step-by-Step Guidance

A disciplined workflow is critical to ensuring safety. The following diagram and protocols outline the essential steps for selecting, using, and disposing of PPE when handling 2-(butane-1-sulfonamido)acetic acid.

PPE_Workflow Start Start: Assess Task & Quantity of Chemical EngControl Mandatory: Work in Chemical Fume Hood Start->EngControl BasePPE Don Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat EngControl->BasePPE SplashRisk High Splash or Spill Risk? BasePPE->SplashRisk AddFaceShield Add Face Shield & Chemical-Resistant Apron SplashRisk->AddFaceShield Yes DustRisk Risk of Dust/Aerosol Generation (Outside of fume hood) SplashRisk->DustRisk No AddFaceShield->DustRisk AddRespirator Use Appropriate Respirator (Consult EHS/SOP) DustRisk->AddRespirator Yes FinalCheck Final PPE Check & Proceed with Task DustRisk->FinalCheck No AddRespirator->FinalCheck

Caption: PPE selection workflow for handling 2-(Butane-1-sulfonamido)acetic acid.

Protocol 1: PPE Donning and Doffing Sequence

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Goggles/Face Shield: Don chemical splash goggles. If required, add a face shield over the goggles.

  • Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, put the second pair on over the first.

Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves (if used): Remove the outer pair of gloves without touching your skin and dispose of them in the designated hazardous waste container.

  • Apron/Face Shield: Remove the chemical apron and/or face shield.

  • Inner Gloves: Remove the inner pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the hazardous waste container.

  • Goggles: Remove goggles from the back of your head.

  • Lab Coat: Remove your lab coat, turning the sleeves inside out as you go.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[7]

Protocol 2: Safe Handling Operations
  • Preparation: Ensure the chemical fume hood is on and operating correctly. Clear the workspace of any unnecessary items.

  • Weighing: If the compound is a solid, carefully weigh it within the fume hood to prevent inhalation of dust. Use a spatula to gently transfer the material. Avoid any actions that could create airborne particles.

  • Transfers: When transferring solutions, do so slowly and carefully to minimize splashing.

  • Post-Handling: After use, securely cap all containers. Decontaminate the work surface within the fume hood.

Protocol 3: Waste Segregation and Disposal

Proper disposal is a critical component of laboratory safety and environmental responsibility.[10]

  • Waste Collection: All materials that come into contact with 2-(butane-1-sulfonamido)acetic acid, including gloves, weighing papers, and pipette tips, must be considered contaminated.[10]

  • Solid Waste: Dispose of contaminated solid materials in a designated, sealed, and clearly labeled solid hazardous waste container.[15]

  • Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "Waste 2-(Butane-1-sulfonamido)acetic acid," and appropriate hazard warnings (e.g., "Corrosive," "Irritant").[14]

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[14][15]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an inert, non-combustible absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[15] For larger spills, contact your institution's EHS emergency response team.

By adhering to these rigorous PPE and handling protocols, researchers can safely manage the risks associated with 2-(butane-1-sulfonamido)acetic acid and maintain a secure laboratory environment.

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